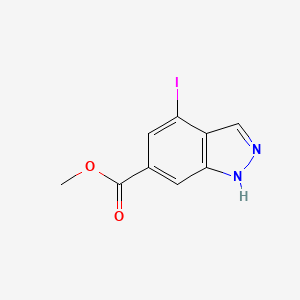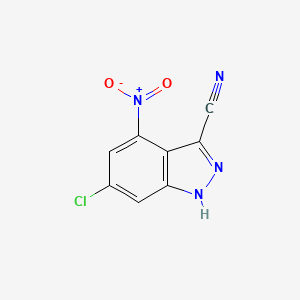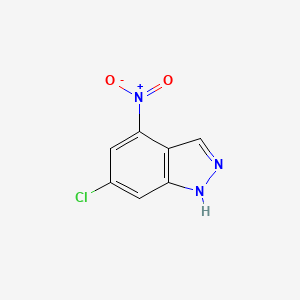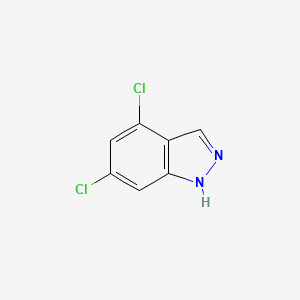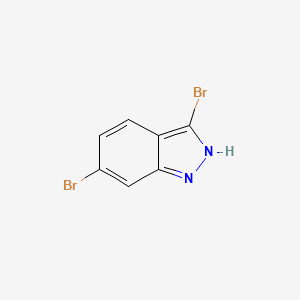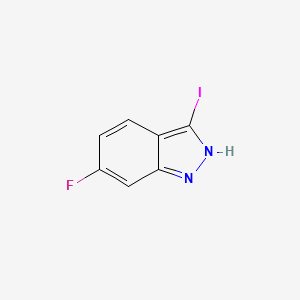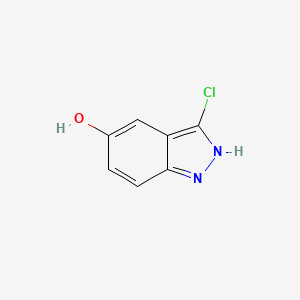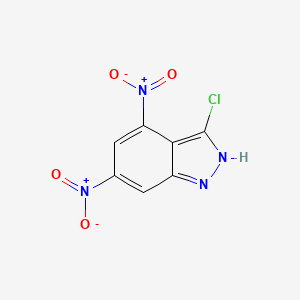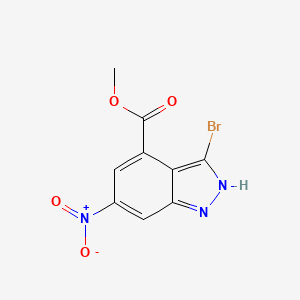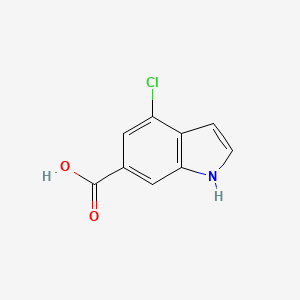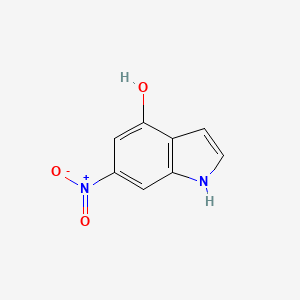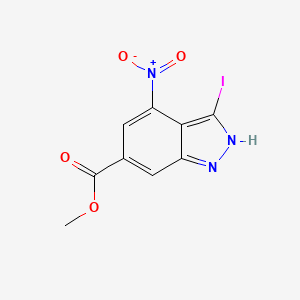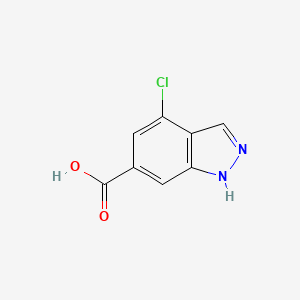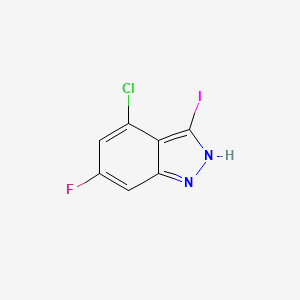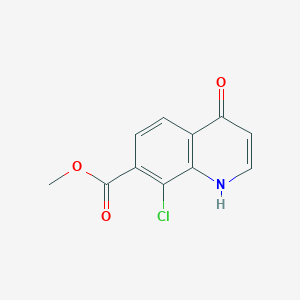
Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate, or M8C4ODHC, is an organic compound used in a variety of scientific applications. It is a derivative of quinoline, a heterocyclic compound that is found in many natural products, and is used in a variety of fields, including medicinal chemistry, organic synthesis, and pharmaceutical research. In
科学的研究の応用
“Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate” is a heterocyclic compound that can be used as a pharmaceutical intermediate . It is part of the quinolone family, which is a privileged scaffold in medicinal chemistry .
Method of Application
The compound can be used in the synthesis of various pharmaceutical products. For instance, it can be used in the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives . The methodology adopted for this synthesis provides a robust pathway for the convenient synthesis of N-1 substituted 4- Quinolone-3-Carboxamides .
Results and Outcomes
The synthesized N-1 substituted 4- Quinolone-3-Carboxamides can then be explored for their therapeutic potential . Quinolone and its allied scaffolds are found amongst more than 60 FDA approved drugs . Furthermore, 4-quinolones have been obtained from biological sources and reported for their antibacterial, antiplasmodial, and cytotoxic potentials .
For instance, it can be used in the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives . These derivatives have been explored for their therapeutic potential, including anti-tubercular , anti-proliferative , tyrosine kinase inhibition , and anti-inflammatory potential (via Cannabinoid receptor 2 ligand) .
For instance, it can be used in the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives . These derivatives have been explored for their therapeutic potential, including anti-tubercular , anti-proliferative , tyrosine kinase inhibition , and anti-inflammatory potential (via Cannabinoid receptor 2 ligand) .
特性
IUPAC Name |
methyl 8-chloro-4-oxo-1H-quinoline-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-11(15)7-3-2-6-8(14)4-5-13-10(6)9(7)12/h2-5H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERUOGNUVCRUFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)C(=O)C=CN2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647425 |
Source


|
| Record name | Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate | |
CAS RN |
948573-54-4 |
Source


|
| Record name | Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

